4-Benzyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-Benzyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by a benzyl group attached to the nitrogen atom at the 4-position of the imidazolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxylic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the benzyl ring or the imidazolidine ring.
Scientific Research Applications
4-Benzyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
1-Benzyl-2-oxoimidazolidine-4-carboxylic acid: Similar in structure but lacks the carboxylic acid group.
2-Oxoimidazolidine-4-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: Contains a methyl group instead of a benzyl group, affecting its reactivity and solubility.
Uniqueness: 4-Benzyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-benzyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)11(7-12-10(16)13-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRWNKBEAPIKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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